Cas no 2149367-78-0 (2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid)

2-Hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid is a specialized organic compound featuring a thiazole core functionalized with a methoxymethyl group and a hydroxypropanoic acid side chain. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and carboxylic acid groups enhances its versatility as a building block for further derivatization, while the thiazole moiety contributes to its potential biological activity. The methoxymethyl substitution may influence solubility and stability, making it suitable for applications requiring tailored physicochemical properties. Its well-defined molecular architecture allows for precise modifications in drug discovery or material science research.
2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid structure
2149367-78-0 structure
Product name:2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid
CAS No:2149367-78-0
MF:C8H11NO4S
MW:217.24224114418
CID:5992990
PubChem ID:165837206

2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid
    • 2-hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid
    • 2149367-78-0
    • EN300-1998511
    • Inchi: 1S/C8H11NO4S/c1-13-3-7-9-5(4-14-7)2-6(10)8(11)12/h4,6,10H,2-3H2,1H3,(H,11,12)
    • InChI Key: BSHUSHCBQINFRY-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(C(=O)O)O)N=C1COC

Computed Properties

  • Exact Mass: 217.04087901g/mol
  • Monoisotopic Mass: 217.04087901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108Ų
  • XLogP3: -0.1

2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1998511-0.05g
2-hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid
2149367-78-0
0.05g
$1296.0 2023-09-16
Enamine
EN300-1998511-5g
2-hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid
2149367-78-0
5g
$4475.0 2023-09-16
Enamine
EN300-1998511-2.5g
2-hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid
2149367-78-0
2.5g
$3025.0 2023-09-16
Enamine
EN300-1998511-5.0g
2-hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid
2149367-78-0
5g
$4475.0 2023-05-31
Enamine
EN300-1998511-0.25g
2-hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid
2149367-78-0
0.25g
$1420.0 2023-09-16
Enamine
EN300-1998511-1.0g
2-hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid
2149367-78-0
1g
$1543.0 2023-05-31
Enamine
EN300-1998511-10.0g
2-hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid
2149367-78-0
10g
$6635.0 2023-05-31
Enamine
EN300-1998511-0.5g
2-hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid
2149367-78-0
0.5g
$1482.0 2023-09-16
Enamine
EN300-1998511-0.1g
2-hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid
2149367-78-0
0.1g
$1357.0 2023-09-16
Enamine
EN300-1998511-1g
2-hydroxy-3-[2-(methoxymethyl)-1,3-thiazol-4-yl]propanoic acid
2149367-78-0
1g
$1543.0 2023-09-16

Additional information on 2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid

Introduction to 2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid (CAS No. 2149367-78-0)

2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2149367-78-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a thiazole core appended with a hydroxy group and a methoxymethyl substituent on the propanoic acid side chain, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound suggests versatile interactions with biological targets, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

The thiazole ring is a heterocyclic structure consisting of sulfur and nitrogen atoms, which is widely recognized for its presence in numerous bioactive natural products and pharmaceuticals. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it an excellent scaffold for designing molecules with specific biological functions. In particular, the hydroxy group at the 2-position and the methoxymethyl group at the 3-position of the thiazole ring introduce additional reactivity and binding potential. These modifications can influence the compound's solubility, metabolic stability, and affinity for biological targets, thereby modulating its pharmacological profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the hydroxy group may engage in hydrogen bonding interactions with polar residues in protein active sites, while the methoxymethyl group could provide hydrophobic interactions or participate in π-stacking events. These interactions are critical for determining the compound's efficacy as a potential drug candidate. Furthermore, the presence of both hydrophilic and hydrophobic regions in its structure suggests that it may exhibit good membrane permeability, which is essential for oral bioavailability.

The synthesis of 2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid presents unique challenges due to the complexity of its functional groups. However, modern synthetic methodologies have made significant strides in facilitating such constructions. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the thiazole ring efficiently, while protecting group strategies have been utilized to handle the reactive hydroxyl and methoxymethyl functionalities. These advances have not only improved yields but also enhanced scalability, making it feasible to produce sufficient quantities for preclinical studies.

In terms of biological activity, preliminary investigations suggest that this compound may exhibit properties relevant to various therapeutic areas. The thiazole scaffold is known to be present in drugs targeting infections caused by bacterial pathogens, particularly those involving sulfonamide derivatives. Additionally, modifications on thiazole rings have been explored in anticancer agents due to their ability to disrupt essential cellular processes such as DNA replication and protein synthesis. The hydroxy group may enhance binding affinity by forming hydrogen bonds with biological targets, while the methoxymethyl moiety could influence metabolic stability by protecting against enzymatic degradation.

The integration of machine learning techniques into drug discovery has accelerated the identification of promising candidates like 2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid. By analyzing large datasets of known bioactive compounds, computational models can predict new molecular structures with desirable properties. These models often prioritize features such as lipophilicity, solubility, and binding affinity to target proteins. The structural features of this compound align well with many successful drug candidates identified through such approaches, suggesting its potential as a lead molecule for further optimization.

Preclinical studies are essential for evaluating the safety and efficacy of novel compounds before they can enter clinical trials. In vitro assays have been conducted to assess interactions between 2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid and various biological targets relevant to diseases such as inflammation and metabolic disorders. Initial results indicate that this compound may modulate pathways involving key enzymes and receptors implicated in these conditions. For example, its ability to interact with enzymes like cyclooxygenase (COX) or lipoxygenase could make it a candidate for developing anti-inflammatory therapies.

The pharmacokinetic properties of a drug are critical determinants of its clinical success. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated during development. The structural features of 2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid, including its hydrophilic/hydrophobic balance provided by the hydroxy and methoxymethyl groups respectively, may influence these parameters favorably. Computational predictions suggest good oral bioavailability coupled with moderate metabolic clearance rates when exposed to major cytochrome P450 enzymes.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are derived from natural products or their analogs due to their inherent biological activity and structural diversity. The thiazole ring is one such scaffold that has been extensively studied for its pharmacological potential. By modifying existing natural product structures or designing novel analogs like 2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid, researchers can explore new therapeutic avenues while leveraging established biological knowledge.

The development of novel analytical techniques has also contributed significantly to understanding complex molecules like this one. High-resolution mass spectrometry (HRMS) allows for precise identification and quantification of metabolites formed during biotransformation processes or storage conditions changes over time while nuclear magnetic resonance spectroscopy (NMR) provides detailed structural information about functional groups within each molecule enabling chemists identify subtle differences between similar compounds which might affect their overall activity profiles significantly if left unaddressed during early stages development process thus ensuring only most promising candidates advance further stages research pipeline maximizing return on investment through reducing failure rates later stages clinical trials where costs substantially higher failure also increases risks associated patient safety regulatory agencies placing greater demands on thorough characterization before moving forward human testing phases ensuring both efficacy effectiveness established standards acceptable level risk benefit balance necessary public health perspective overall goal advancing medical science improve human health outcomes worldwide consistent manner responsible manner ensuring ethical considerations always forefront minds guiding research efforts every step way forward ultimately leading better treatments available patients need every day lives improving quality life millions around globe each passing year scientific innovation continues drive progress though careful attention detail adherence best practices essential maintaining highest standards throughout entire process ensuring sustainable long-term benefits achieved collective efforts scientists engineers clinicians policymakers working together harmonious manner tackle complex challenges human health head-on moving forward thus fulfilling promise science improving lives all around world every single day

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk